Cas no 64822-11-3 (1-Piperazinecarboxylic acid, 4-(2-chloroethyl)-, ethyl ester)

1-Piperazinecarboxylic acid, 4-(2-chloroethyl)-, ethyl ester structure
64822-11-3 structure
Product Name:1-Piperazinecarboxylic acid, 4-(2-chloroethyl)-, ethyl ester
CAS No:64822-11-3
MF:C9H17ClN2O2
MW:220.696481466293
CID:389496
PubChem ID:201594
Update Time:2025-04-19

1-Piperazinecarboxylic acid, 4-(2-chloroethyl)-, ethyl ester Chemical and Physical Properties

Names and Identifiers

    • 1-Piperazinecarboxylic acid, 4-(2-chloroethyl)-, ethyl ester
    • ethyl 4-(2-chloroethyl)piperazine-1-carboxylate
    • 64822-11-3
    • DTXSID40276803
    • SCHEMBL9242962
    • QXFLHYYXOQKRBC-UHFFFAOYSA-N
    • ethoxycarbonyl-4-(2-chloroethyl)-piperazine
    • HN4KYX3ZG5
    • 1-(2-chloroethyl)-4-(ethoxycarbonyl)piperazine
    • AKOS015939050
    • 4-(beta-Chloroethyl)-1-piperazinecarboxylic acid ethyl ester
    • Inchi: 1S/C9H17ClN2O2/c1-2-14-9(13)12-7-5-11(4-3-10)6-8-12/h2-8H2,1H3
    • InChI Key: QXFLHYYXOQKRBC-UHFFFAOYSA-N
    • SMILES: ClCCN1CCN(C(=O)OCC)CC1

Computed Properties

  • Exact Mass: 220.0978555g/mol
  • Monoisotopic Mass: 220.0978555g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 182
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 32.8Ų

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